molecular formula C20H19Cl2N3O2S B11086598 2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

Cat. No.: B11086598
M. Wt: 436.4 g/mol
InChI Key: HFILXELWZRCRRW-UHFFFAOYSA-N
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Description

2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide is a complex organic compound featuring a unique imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The initial step involves the reaction of ethyl isothiocyanate with 4-chlorobenzylamine to form an intermediate thiourea derivative.

    Cyclization: This intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the imidazolidinone ring.

    Acylation: The imidazolidinone is then acylated with 4-chlorophenylacetyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles (amines, thiols) under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to modulate specific biological pathways.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding, providing insights into its mechanism of action.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide exerts its effects involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It modulates pathways such as the NF-κB signaling pathway, which plays a crucial role in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C20H19Cl2N3O2S

Molecular Weight

436.4 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(4-chlorophenyl)methyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C20H19Cl2N3O2S/c1-2-24-19(27)17(11-18(26)23-16-9-7-15(22)8-10-16)25(20(24)28)12-13-3-5-14(21)6-4-13/h3-10,17H,2,11-12H2,1H3,(H,23,26)

InChI Key

HFILXELWZRCRRW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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